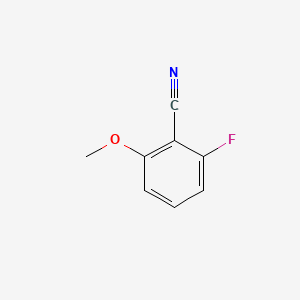

2-Fluoro-6-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMSIWYNTPSPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240471 | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94088-46-7 | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 2-Fluoro-6-methoxybenzonitrile in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-6-methoxybenzonitrile, identified by its CAS number 94088-46-7, is a highly functionalized aromatic compound that has emerged as a valuable intermediate in various fields of chemical synthesis.[1][2] Its strategic importance lies in the unique interplay of its three functional groups: a nitrile, a fluorine atom, and a methoxy group. This trifecta of functionalities imparts a distinct reactivity profile, making it a sought-after building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, key reactions, and applications, with a focus on providing actionable insights for laboratory and industrial professionals.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety requirements is paramount for its effective and safe utilization.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 94088-46-7 | |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 103-105 °C (lit.) | [3] |

| Purity | ≥ 98% | |

| Storage | Room temperature | [3] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

| Hazard Classifications | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This strategy leverages the high reactivity of 2,6-difluorobenzonitrile as a starting material.

Reaction Principle

The two fluorine atoms on the aromatic ring of 2,6-difluorobenzonitrile are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. The methoxide ion (CH₃O⁻), a potent nucleophile, can displace one of the fluorine atoms. The reaction is typically regioselective, yielding the desired this compound.

Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile

Materials:

-

2,6-Difluorobenzonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol or an aprotic polar solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 2,6-difluorobenzonitrile (1 equivalent) in the chosen anhydrous solvent.

-

Under a nitrogen atmosphere, add sodium methoxide (1-1.2 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound as a white to off-white solid.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring for further nucleophilic aromatic substitution at the position ortho to the nitrile group.

Nucleophilic Aromatic Substitution (SNAᵣ)

The fluorine atom can be displaced by a variety of nucleophiles, providing a versatile handle for introducing diverse functionalities. This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nitrile group.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1]

Role in the Synthesis of Vilazodone Analogues

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[4] While a direct synthesis of vilazodone using this compound is not the most commonly cited route, its structural motif is highly relevant to the synthesis of vilazodone analogues and other serotonergic agents. The this compound core provides a scaffold that can be elaborated to introduce the necessary pharmacophoric elements for interaction with serotonin transporters and receptors. For instance, the nitrile group can be reduced to an amine, which can then be further functionalized.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

| Spectroscopic Data | |

| ¹H NMR | While a dedicated spectrum for this compound is not readily available in public databases, the expected signals would include a singlet for the methoxy protons (around 3.9 ppm) and multiplets for the three aromatic protons. |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show signals for the eight carbon atoms, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF). |

| IR Spectroscopy | Key vibrational bands are expected for the C≡N stretch (around 2230 cm⁻¹), C-F stretch, and C-O-C stretches of the methoxy group. |

Conclusion

This compound is a versatile and strategically important building block for organic synthesis. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient introduction of a fluorinated methoxybenzonitrile moiety into complex molecular architectures. This capability is of particular significance in the field of drug discovery, where the incorporation of fluorine and methoxy groups can favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The information provided in this guide serves as a comprehensive technical resource for researchers and developers working with this valuable synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). An investigation of the synthesis of vilazodone. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

- Google Patents. (n.d.). CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.

-

PubChem. (n.d.). Vilazodone. Retrieved from [Link]

-

ResearchGate. (2020). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

Sources

physicochemical properties of 2-Fluoro-6-methoxybenzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-methoxybenzonitrile

Introduction

This compound is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a nitrile, a fluorine atom, and a methoxy group on a benzene ring—imparts a distinct combination of reactivity, stability, and physicochemical properties.[1][2] These characteristics make it an invaluable intermediate in the development of complex, high-value molecules, particularly within the pharmaceutical and agrochemical industries.[3] In drug discovery, for instance, the incorporation of fluorine can enhance metabolic stability and target binding affinity, making fluorinated intermediates like this one particularly strategic.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core . It moves beyond a simple recitation of data to explain the causality behind these properties and to provide field-proven, self-validating experimental protocols for their characterization. The aim is to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their research and development endeavors.

Molecular and Structural Properties

The arrangement of functional groups in this compound is central to its chemical behavior. The electron-withdrawing nature of the nitrile group (-CN) and the fluorine atom (-F) acts in concert with the electron-donating methoxy group (-OCH₃), creating a unique electronic landscape that dictates the molecule's reactivity.[2]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 94088-46-7 | [1] |

| Molecular Formula | C₈H₆FNO | [1][3][7] |

| Molecular Weight | 151.14 g/mol | [1][6][7] |

| InChI Key | YPMSIWYNTPSPMV-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C#N | [6] |

| MDL Number | MFCD00042291 | [1][3][7] |

| EC Number | 302-047-5 |[3] |

Physical Properties

The physical state and solubility of a compound are foundational parameters for its application in synthesis, dictating choices of reaction conditions, solvents, and purification methods. This compound is a white crystalline solid at room temperature, a characteristic that simplifies handling and weighing operations.[1][3][8]

Table 2: Core Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to almost white powder/crystal | [1][3] |

| Melting Point | 102 - 106 °C | [1][3][7] |

| Boiling Point | 232.1 ± 20.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | [8] |

| Storage | Store at room temperature, sealed and dry |[1][8][9] |

Melting Point: Experimental Determination

The sharp melting point range indicates a compound of high purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, as it provides a precise thermodynamic measurement of the solid-to-liquid phase transition.

Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C) to ensure temperature and enthalpy accuracy. This step is critical for data trustworthiness.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature should also be reported.

Solubility Assessment

While listed as soluble in methanol, a broader understanding of solubility is crucial for applications in medicinal chemistry and process development.[8] The choice of solvent can directly influence reaction kinetics and purification efficiency.

Protocol: Qualitative Solubility Determination

-

Solvent Selection: Prepare vials containing 1 mL of various common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes).

-

Sample Addition: To each vial, add 10 mg of this compound.

-

Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe and record solubility (e.g., freely soluble, partially soluble, insoluble).

-

Observation with Heating: For samples that are not freely soluble, gently heat the vial to 40-50 °C and observe any change in solubility.

-

Classification: Classify solubility based on standard criteria (e.g., >10 mg/mL is considered soluble). This systematic approach provides a practical solubility profile for selecting appropriate reaction or purification systems.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 94088-46-7(this compound) | Kuujia.com [kuujia.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. This compound | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 94088-46-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. This compound CAS#: 94088-46-7 [m.chemicalbook.com]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzonitrile: Structure, Properties, and Applications

Abstract

2-Fluoro-6-methoxybenzonitrile is a highly functionalized aromatic molecule that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the orthogonal effects of its fluoro, methoxy, and nitrile substituents, make it a valuable intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical and spectroscopic properties, reactivity, synthesis, and key applications, with a focus on its role in pharmaceutical and materials science research.

Introduction: The Strategic Value of Polysubstituted Aromatics

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount for dictating molecular interactions, reactivity, and physicochemical properties. This compound (IUPAC Name: this compound; CAS No: 94088-46-7) serves as a prime example of a strategically designed building block.[1][2] The molecule incorporates an electron-withdrawing nitrile group, a strongly electronegative fluorine atom, and an electron-donating methoxy group on a benzene ring. This distinct substitution pattern creates a unique electronic and steric environment, rendering the molecule an important intermediate for the synthesis of diverse, high-value compounds, particularly in the pursuit of novel pharmaceuticals and advanced materials.[3][4] The presence of fluorine, for instance, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] This guide aims to provide researchers and drug development professionals with a detailed understanding of this key chemical entity.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its chemical behavior. The nitrile and fluoro groups act as moderate and strong electron-withdrawing groups, respectively, primarily through inductive effects. Conversely, the methoxy group is a strong electron-donating group via a resonance effect. This electronic push-pull system significantly influences the reactivity of the aromatic ring.

A computational study by Murugan et al. using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides significant insight into the molecule's geometry.[6] The study confirms a slightly distorted hexagonal structure for the benzene ring, a common effect of substitution. Analysis of the methoxy group's orientation indicates that the O-trans isomer (where the methyl group is oriented away from the fluorine atom) is the more stable conformation.[6]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 94088-46-7 | [2][3][7] |

| Molecular Formula | C₈H₆FNO | [2][3][4] |

| Molecular Weight | 151.14 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 102-106 °C | [3][4][7] |

| Boiling Point | 232.1 ± 20.0 °C (Predicted) | [7] |

| Solubility | Soluble in Methanol | [7] |

| LogP | 1.7 | [2] |

| InChIKey | YPMSIWYNTPSPMV-UHFFFAOYSA-N | [2][7] |

Spectroscopic Profile

A thorough understanding of a molecule's spectroscopic signature is critical for reaction monitoring, quality control, and structural verification.

Vibrational Spectroscopy (FT-IR & FT-Raman)

The vibrational spectra of this compound have been experimentally recorded and analyzed.[6] The key vibrational modes include:

-

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group.

-

C-F Stretch: Absorption bands related to the carbon-fluorine bond.

-

C-O Stretch: Asymmetric and symmetric stretching modes associated with the methoxy group.

-

Aromatic C-H & C=C Stretches: Multiple bands corresponding to the vibrations of the benzene ring.

These experimental spectra show good agreement with theoretical spectra calculated via DFT methods, allowing for precise assignment of fundamental vibrational modes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure elucidation. While a definitive, peer-reviewed assignment was not available in the searched literature, data from spectral databases and analysis of similar structures allow for a reliable prediction of the expected spectrum.[8][9]

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, along with a singlet in the upfield region (~3.9 ppm) for the three protons of the methoxy group. The coupling patterns of the aromatic protons will be influenced by both H-H and H-F coupling.

-

¹³C NMR: The spectrum will display eight distinct signals: six for the aromatic carbons, one for the nitrile carbon, and one for the methoxy carbon. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for monitoring reactions at or near the fluorine-substituted position.[10]

Mass Spectrometry (MS)

In electron impact mass spectrometry, this compound will exhibit a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (151.14).[2] The fragmentation pattern is governed by the stability of the resulting ions and neutral fragments.[11][12] Key expected fragmentation pathways include:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak.

-

Loss of formaldehyde (CH₂O) from the methoxy group, a common fragmentation for anisoles.

-

Loss of a hydrogen cyanide (HCN) molecule from the nitrile group.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity conferred by its functional groups. The interplay between these groups allows for selective transformations, making it a powerful synthetic intermediate.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of the strongly electron-withdrawing fluoro and nitrile groups activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. This is the cornerstone of its synthesis and a key reaction for its use as a building block.

The accepted mechanism for S_NAr involves a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine is crucial for stabilizing this intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step and making it a better activating group than other halogens like chlorine in this context.[13]

Diagram: S_NAr Mechanism for the Synthesis of this compound

Caption: Key steps in the synthesis via Nucleophilic Aromatic Substitution.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other groups, including:

-

Amines: via reduction (e.g., with LiAlH₄ or catalytic hydrogenation).

-

Carboxylic Acids: via hydrolysis under acidic or basic conditions.

-

Ketones: through reactions with organometallic reagents like Grignard or organolithium reagents.[14]

This versatility allows chemists to introduce the fluoro-methoxy-substituted phenyl ring into a larger molecule and then elaborate the nitrile into the desired functionality.

Experimental Protocols

Synthesis of this compound via S_NAr

This protocol is adapted from a known synthetic route and demonstrates the principle of nucleophilic aromatic substitution.[7]

Expert Insight: This reaction leverages the higher activation of the fluorine atom for S_NAr displacement. Using methanol as the solvent and sodium methoxide as the nucleophile provides a straightforward and efficient route. The low temperature at the start of the addition helps to control the exothermicity of the reaction.

Workflow: Synthesis Protocol

Caption: Step-by-step workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: In a suitable reaction vessel, dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous methanol.

-

Cooling: Cool the resulting solution to between 0 °C and 5 °C using an ice bath.

-

Nucleophile Addition: While maintaining the temperature, slowly add a 30% solution of sodium methoxide in methanol (approx. 1.0-1.1 eq) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up & Purification: Upon completion, the reaction is quenched and worked up. (Note: The original source does not detail the work-up, but a typical procedure would involve neutralizing the base, partitioning between water and an organic solvent like ethyl acetate, washing the organic layer, drying, and concentrating in vacuo). The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules.[3][14]

-

Pharmaceutical Development: It serves as a crucial building block for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders.[3] Its structure allows for further functionalization to create molecules with specific biological activities.[4]

-

Agrochemicals: The compound is used in the synthesis of modern herbicides and pesticides, where the fluorinated moiety can contribute to the efficacy and metabolic stability of the final product.[3][4]

-

Material Science: It is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[3]

-

Fluorescent Probes: The unique electronic nature of the molecule makes it a candidate for designing fluorescent probes used in biological imaging to study cellular processes.[3]

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed. This compound is classified as an irritant.

-

Hazard Classifications: Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[15]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a dust mask (e.g., N95) when handling the solid.[15]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical intermediate of significant strategic value. Its well-defined structure, predictable reactivity—especially in S_NAr reactions—and the versatile nature of its nitrile group make it an indispensable tool for synthetic chemists. The insights provided by computational and spectroscopic studies further enhance its utility, allowing for a rational approach to its incorporation into complex target molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block opens avenues for the efficient synthesis of novel compounds with tailored properties.

References

-

SpectraBase. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 523101, this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. [Link]

-

Murugan, M., et al. (2012). Vibrational spectra and electrostatic potential surface of this compound based on quantum chemical calculations. Journal of Chemical and Pharmaceutical Research, 4(7), 3400-3413. [Link]

-

Prakash, G. K. S., et al. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals. [Link]

-

Organic Syntheses. FLUORIDE-TRIGGERED GEM-DIFLUOROVINYLATION OF ALDEHYDES AND KETONES. [Link]

-

SpectraBase. 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[13C NMR]. [Link]

-

ResearchGate. Vibrational spectra and electrostatic potential surface of 2-fluoro-6- methoxybenzonitrile based on quantum chemical calculations | Request PDF. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

-

Chemical Communications. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

PubMed. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile | Request PDF. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

National Institutes of Health. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. [Link]

-

University of Washington. Fluorine NMR. [Link]

-

Chemistry LibreTexts. Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

-

University of Illinois. Interpretation of mass spectra. [Link]

-

ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]

-

mzCloud. 2 Fluoro 6 4 methoxyphenoxy benzonitrile. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 131530966, 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. Vibrational, nuclear magnetic resonance and electronic spectra, quantum chemical investigations of 2-amino-6-fluorobenzothiazole | Request PDF. [Link]

-

ResearchGate. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine | Request PDF. [Link]

-

ResearchGate. Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. jocpr.com [jocpr.com]

- 7. This compound CAS#: 94088-46-7 [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. biophysics.org [biophysics.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-氟-6-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 2-Fluoro-6-methoxybenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzonitrile in Organic Solvents

Abstract

This compound is a pivotal fluorinated organic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its solubility profile across a range of organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, moving from a theoretical assessment based on its molecular structure to practical, step-by-step protocols for its empirical determination. While extensive quantitative solubility data is not widely published, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge and methodologies required to accurately assess its solubility for their specific applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 94088-46-7 | [1] |

| Molecular Formula | C₈H₆FNO | [1][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | 102-106 °C | [1][4] |

| SMILES String | COc1cccc(F)c1C#N |

Theoretical Solubility Profile: A Molecular Structure Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The molecular structure of this compound—featuring a polar nitrile group (-C≡N), an electron-donating methoxy group (-OCH₃), and an electron-withdrawing fluorine atom (-F) on an aromatic ring—provides significant insight into its expected solubility.

The molecule possesses a notable dipole moment due to these polar functional groups. The nitrile and fluorine groups are strongly electron-withdrawing, while the methoxy group is electron-donating, creating a complex electronic profile. The molecule can act as a hydrogen bond acceptor at the nitrogen of the nitrile group and the oxygen of the methoxy group, but it lacks hydrogen bond donor capabilities.

Based on this structure, we can predict its solubility in various classes of organic solvents:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is expected. These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar regions of this compound. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for a wide array of organic compounds and is likely to be an excellent choice.[6][7] The use of DMSO as a reaction solvent for structurally similar compounds supports this prediction.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can interact via dipole-dipole forces and can accept hydrogen bonds. A qualitative report confirms that the compound is "soluble in Methanol".[9] Solubility will likely decrease with increasing alkyl chain length (e.g., higher in methanol than in butanol) due to the decreasing overall polarity of the solvent.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Ethyl Acetate): Moderate to fair solubility is predicted. These solvents are effective at dissolving moderately polar compounds. Ethyl acetate is frequently used as an extraction solvent for reaction mixtures containing similar molecules, suggesting at least partial solubility.[10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low to negligible solubility is expected. The significant polarity of this compound makes it poorly suited for dissolution in nonpolar solvents, as the solute-solute interactions would be much stronger than the potential solute-solvent interactions.

Experimental Determination of Solubility: Validated Protocols

Theoretical prediction provides a valuable starting point, but empirical determination is essential for the precision required in research and development. Therapeutic efficacy is fundamentally linked to bioavailability, which is often governed by the solubility of the active pharmaceutical ingredient (API).[11] The following are detailed, self-validating protocols for quantifying the solubility of this compound.

Protocol: Gravimetric Analysis for Solubility Determination

The gravimetric method is a fundamental, reliable technique for determining solubility.[12][13] It relies on the direct measurement of the mass of solute dissolved in a saturated solution.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound (enough to ensure solid remains undissolved) to a sealed vial containing a precise volume (e.g., 5.0 mL) of the chosen organic solvent.

-

Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A constant concentration in consecutive measurements confirms that a saturated solution has been prepared.[12]

-

Separation: Allow the solution to stand, letting the excess solid settle. Carefully draw the supernatant through a sub-micron filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Analysis: a. Accurately weigh a clean, dry evaporating dish (W₁). b. Pipette a precise volume of the clear filtrate (e.g., 2.0 mL) into the dish. c. Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the compound's melting point until a dry residue is obtained. d. Continue drying to a constant weight, then cool the dish in a desiccator and weigh it accurately (W₂).

-

Calculation: The solubility is calculated as:

-

Solubility (g/L) = (W₂ - W₁) / Volume of filtrate (L)

-

Protocol: HPLC-Based Solubility Determination

For higher precision, especially with valuable compounds, an HPLC-based method is preferred.[9] This technique quantifies the solute concentration in a saturated solution by comparing its chromatographic response to a standard calibration curve.

Workflow for HPLC-Based Solubility Determination

Caption: Workflow for HPLC-based solubility quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Prepare the saturated solution of this compound in the desired solvent as described in steps 1 and 2 of the Gravimetric Protocol.

-

Preparation of Calibration Standards: a. Accurately weigh a small amount (e.g., 10 mg) of the compound and dissolve it in a suitable diluent (in which it is highly soluble, e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration. b. Perform a series of accurate serial dilutions of the stock solution to create at least five calibration standards spanning the expected concentration range.

-

Sample Preparation: a. Filter the equilibrated saturated solution through a 0.22 µm syringe filter. b. Accurately dilute a known volume of the filtrate with the same diluent used for the standards. The dilution factor should be chosen to bring the final concentration into the linear range of the calibration curve.

-

HPLC Analysis: a. Analyze the calibration standards and the diluted sample solution using a validated HPLC method (e.g., reversed-phase C18 column with a suitable mobile phase like acetonitrile/water). b. Record the peak area for each injection.

-

Calculation: a. Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). b. Use the peak area of the diluted sample and the calibration equation to calculate its concentration. c. Multiply this concentration by the dilution factor to determine the solubility in the original saturated solution.[9]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature, away from incompatible substances.[4][14]

Conclusion

This compound is a polar organic compound whose solubility is predicted to be highest in polar aprotic solvents like DMSO and good in polar protic solvents such as methanol. While comprehensive quantitative data remains sparse in public literature, its solubility can be reliably determined using standard laboratory techniques. The detailed gravimetric and HPLC-based protocols provided in this guide offer robust, validated frameworks for researchers to generate the precise data needed to advance their work in synthesis, purification, and formulation. Adherence to these experimental methodologies and safety guidelines will ensure accurate, reproducible results and safe handling of this important chemical intermediate.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Unknown. Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

- European Patent Office. (n.d.). COMPOUNDS - EP 3810602 B1. Google Patents.

- Biosynth. (2024). Safety Data Sheet - this compound.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Sigma-Aldrich. This compound 98 94088-46-7.

- Unknown. (2023). Solubility of Organic Compounds.

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-fluoro-3-(1-hydroxyethyl)-6-methoxybenzonitrile CAS#: [m.chemicalbook.com]

- 3. This compound | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 2-Fluoro-6-methoxy-4-methylbenzonitrile | C9H8FNO | CID 177795301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 94088-46-7 [m.chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 94088-46-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. 94088-46-7(this compound) | Kuujia.com [kuujia.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-6-methoxybenzonitrile: Melting and Boiling Point Determination

This guide provides a comprehensive technical overview of the melting and boiling points of 2-Fluoro-6-methoxybenzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of these fundamental physical properties and provides detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of Phase Transitions in Drug Development

The melting and boiling points of an active pharmaceutical ingredient (API) or its intermediates are critical parameters that influence every stage of the drug development pipeline, from synthesis and purification to formulation and storage. These thermal properties are dictated by the strength of intermolecular forces, which are, in turn, governed by the molecule's structure. For this compound (C₈H₆FNO), the interplay between the nitrile, fluoro, and methoxy functional groups on the benzene ring creates a unique physicochemical profile that is essential to understand and quantify. A narrow melting point range, for instance, is a primary indicator of high purity in crystalline organic compounds.

Physicochemical Properties of this compound

The experimentally determined melting and boiling points of this compound are summarized below. These values represent the energy required to overcome the intermolecular forces holding the molecules in a crystalline lattice (melting) and in the liquid state (boiling).

| Physical Property | Value | Source(s) |

| Melting Point | 102 - 106 °C | [1][2] |

| 103 - 105 °C | [3][4][5] | |

| Boiling Point | 232.1 ± 20.0 °C (at 760 mmHg) | [6] |

The Molecular Basis for the Observed Melting and Boiling Points

The physical properties of this compound are a direct consequence of the intermolecular forces between its molecules. The primary forces at play are:

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) is highly polar, creating a significant molecular dipole.[7] The electronegative nitrogen atom pulls electron density from the carbon, resulting in a partial negative charge on the nitrogen and a partial positive charge on the carbon. These permanent dipoles align in the solid and liquid states, leading to strong attractive forces that require substantial thermal energy to overcome, contributing to the relatively high melting and boiling points.[7][8]

-

Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that exist in all molecules. While individually weak, they are cumulative and contribute to the overall intermolecular attraction.[9]

-

Influence of Substituents:

-

Fluorine: The high electronegativity of the fluorine atom introduces a strong dipole moment. In the solid state, C-H···F-C interactions can play a structure-directing role, influencing the crystal packing and contributing to the lattice energy.[6] While fluorine is a weak hydrogen bond acceptor, its presence significantly alters the electronic distribution of the aromatic ring.[6][10]

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that also contributes to the molecule's overall polarity.

-

The combination of these functional groups results in a molecule with strong intermolecular attractions, leading to its solid state at room temperature and a relatively high boiling point. The specific arrangement of these groups on the benzene ring dictates the efficiency of crystal packing, which in turn affects the melting point.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following protocols are based on internationally recognized standards such as those from the OECD and ASTM.

Melting Point Determination: Capillary Method (OECD 102 / ASTM E324)

The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.[2][3][11][12] A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the initial melting point).

-

Record the temperature at which the last solid crystal melts (the final melting point).

-

The recorded melting point should be reported as a range. A narrow range (e.g., 0.5-1 °C) is indicative of a pure substance.

-

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2-フルオロ-6-メトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solvent - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to 2-Fluoro-6-methoxybenzonitrile: Elucidating Molecular Structure through NMR, IR, and MS Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxybenzonitrile is a fluorinated aromatic organic compound with the molecular formula C₈H₆FNO.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[2] The presence of the electron-withdrawing fluorine and nitrile groups, along with the electron-donating methoxy group, imparts unique reactivity to the molecule, making it a valuable intermediate for the synthesis of more complex structures.[2] A thorough understanding of its spectral characteristics is paramount for its identification, quality control, and successful application in synthetic endeavors. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its molecular structure and the principles behind the spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and electronic environment of atoms can be determined.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving good spectral dispersion, which is essential for resolving the fine details of the aromatic region.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual proton peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reliable reference point for the chemical shift scale.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between pulses ensures that all protons have returned to their equilibrium state before the next pulse, leading to accurate integration.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methoxy group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 | ddd | 1H | H-4 |

| 6.95 | d | 1H | H-5 |

| 6.85 | d | 1H | H-3 |

| 3.95 | s | 3H | -OCH₃ |

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃).

Interpretation:

-

Aromatic Region (6.8-7.6 ppm): The three protons on the benzene ring appear as distinct signals due to their different electronic environments and coupling interactions with each other and the fluorine atom. The proton at the 4-position (H-4) is expected to be the most downfield due to the combined electron-withdrawing effects of the nitrile and fluorine groups. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H-3, H-5, and the fluorine atom. The protons at the 3 and 5-positions (H-3 and H-5) are upfield and appear as doublets, primarily due to coupling with H-4.

-

Methoxy Group (3.95 ppm): The three protons of the methoxy group (-OCH₃) appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 (d, J = 253 Hz) | C-2 (C-F) |

| 158.0 | C-6 (C-OCH₃) |

| 134.5 | C-4 |

| 116.5 | C-5 |

| 115.0 (d, J = 20 Hz) | C-3 |

| 114.0 | C≡N |

| 98.0 (d, J = 15 Hz) | C-1 (C-CN) |

| 56.5 | -OCH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃).

Interpretation:

-

Aromatic Carbons (98-163 ppm): The six aromatic carbons are all chemically non-equivalent and therefore give rise to six distinct signals. The carbon directly attached to the fluorine atom (C-2) exhibits a large one-bond carbon-fluorine coupling constant (J ≈ 253 Hz), appearing as a doublet. The carbons ortho and meta to the fluorine (C-1, C-3) also show smaller carbon-fluorine couplings. The chemical shifts are influenced by the substituents; for instance, the carbon attached to the oxygen of the methoxy group (C-6) is significantly deshielded.

-

Nitrile Carbon (114.0 ppm): The carbon of the nitrile group (C≡N) appears in the characteristic region for sp-hybridized carbons.

-

Methoxy Carbon (56.5 ppm): The carbon of the methoxy group (-OCH₃) resonates at a typical upfield position for sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum. This method involves dispersing the sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, finely powdered KBr using an agate mortar and pestle. The grinding ensures a homogenous mixture and reduces scattering of the IR beam.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet. A transparent pellet is crucial for allowing the IR beam to pass through the sample with minimal scattering.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove any contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Caption: Workflow for FTIR Spectroscopic Analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. A detailed vibrational analysis of this molecule has been reported by Murugan M. et al. (2012), which provides a strong basis for the interpretation of its IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | -OCH₃ C-H stretch (asymmetric) |

| ~2850 | Medium | -OCH₃ C-H stretch (symmetric) |

| ~2230 | Strong | C≡N stretch |

| ~1600, ~1480 | Strong | Aromatic C=C stretch |

| ~1280 | Strong | Aryl-O stretch (asymmetric) |

| ~1250 | Strong | C-F stretch |

| ~1030 | Strong | Aryl-O stretch (symmetric) |

Table 3: Key IR Absorption Bands of this compound.

Interpretation:

-

C-H Stretching (3100-2800 cm⁻¹): The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring. The absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methoxy group.

-

Nitrile Stretching (~2230 cm⁻¹): A strong, sharp absorption band around 2230 cm⁻¹ is a definitive indication of the C≡N stretching vibration of the nitrile group. The position of this band can be influenced by the electronic effects of the other substituents on the ring.

-

Aromatic C=C Stretching (1600-1400 cm⁻¹): The strong absorptions in this region are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-O and C-F Stretching (1300-1000 cm⁻¹): The strong band around 1280 cm⁻¹ is assigned to the asymmetric stretching of the aryl-O-C bond of the methoxy group. The C-F stretching vibration gives rise to a strong absorption in the 1250 cm⁻¹ region. The symmetric aryl-O stretching is observed around 1030 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. This method is well-suited for the analysis of relatively small, volatile organic molecules like this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound provides its molecular weight and clues to its structure through fragmentation.

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺• (Molecular Ion) |

| 136 | Moderate | [M - CH₃]⁺ |

| 122 | Moderate | [M - CHO]⁺ or [M - N]⁺ |

| 108 | Low | [M - CH₃ - CO]⁺ |

| 94 | Low | [M - CH₃CO - N]⁺ |

Table 4: Key Fragments in the Mass Spectrum of this compound.

Interpretation:

-

Molecular Ion (m/z 151): The peak at m/z 151 corresponds to the molecular ion [C₈H₆FNO]⁺•, confirming the molecular weight of the compound.[1] The relatively high intensity of the molecular ion peak is indicative of the stability of the aromatic ring.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information.

-

Loss of a Methyl Radical (m/z 136): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 136.

-

Further Fragmentations: Subsequent fragmentations can involve the loss of carbon monoxide (CO), a nitrogen atom, or other small neutral molecules, leading to the observed fragment ions at lower m/z values. For example, the peak at m/z 122 could arise from the loss of a formyl radical (•CHO) or a nitrogen atom.

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the electronic environment of each atom. FTIR spectroscopy confirms the presence of the key functional groups, including the nitrile, methoxy, and fluoro substituents, as well as the aromatic ring. Mass spectrometry establishes the molecular weight and offers insights into the fragmentation pathways, further corroborating the proposed structure. This in-depth spectroscopic guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and utilize this important synthetic building block in their research and development endeavors.

References

- Murugan, M., et al. (2012). Vibrational spectra and electrostatic potential surface of this compound based on quantum chemical calculations. Journal of Chemical and Pharmaceutical Research, 4(7), 3400-3413.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Fluoro 6 4 methoxyphenoxy benzonitrile. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-6-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data. By examining the interplay of substituent effects—specifically the electron-donating methoxy group, the electronegative fluorine atom, and the electron-withdrawing nitrile group—we will fully elucidate the chemical shifts, multiplicities, and coupling constants that define the proton environment of this molecule.

Introduction: Structural Elucidation via NMR

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure. The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within a molecule. For a substituted aromatic compound like this compound, ¹H NMR allows us to confirm the substitution pattern and understand the electronic effects exerted by the functional groups on the benzene ring.

The subject molecule, this compound, presents a fascinating case study. It is a 1,2,3-trisubstituted benzene ring with three distinct aromatic protons and a methoxy group. The interpretation of its spectrum requires a nuanced understanding of:

-

Chemical Shift (δ): How the electronic environment shields or deshields each proton.

-

Spin-Spin Coupling (J): The interaction between non-equivalent neighboring nuclei, which splits signals into multiplets. This includes both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

Integration: The relative number of protons corresponding to each signal.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing both the theoretical foundation and practical instruction for its analysis.

Theoretical Prediction of the ¹H NMR Spectrum

The structure and numbering scheme for this compound are shown below. The molecule possesses three unique aromatic protons (H-3, H-4, and H-5) and a set of three equivalent methoxy protons (H-7).

The chemical shift of each aromatic proton is influenced by the additive effects of the three substituents on the ring.[1]

-

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (+M effect), which increases electron density at the ortho and para positions.[2][3] This shielding effect causes protons at these positions to shift upfield (to a lower ppm value).

-

Fluorine Atom (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) that deshields nearby protons. It also possesses lone pairs capable of a +M effect, but for halogens, the inductive effect is generally dominant. A key feature of fluorine is its nuclear spin (I=½), which leads to spin-spin coupling with nearby protons (JHF).[4]

-

Nitrile Group (-CN): This is a strong electron-withdrawing group through both induction and resonance (-I, -M effects), causing significant deshielding of ortho and para protons.[5]

Predicted Signals and Multiplicities:

-

Methoxy Protons (H-7): These three protons are equivalent and not coupled to any other protons. They will appear as a sharp singlet . The presence of the adjacent aromatic ring places this signal typically around δ 3.9-4.1 ppm .

-

Aromatic Proton H-5:

-

Position: ortho to the electron-donating -OCH₃ group and ortho to the electron-withdrawing -CN group. These competing effects make its precise chemical shift difficult to predict without empirical data, but it will be in the aromatic region.

-

Coupling: It is coupled to H-4 (³JHH, ortho coupling, typically 7-9 Hz) and to the fluorine atom (⁵JHF, para coupling, typically 0-1 Hz).[6][7] The para H-F coupling is often too small to be resolved.

-

Predicted Multiplicity: A doublet due to ortho coupling with H-4.

-

-

Aromatic Proton H-3:

-

Position: ortho to the electronegative -F atom and meta to both the -OCH₃ and -CN groups. The strong deshielding from the adjacent fluorine will likely shift this proton significantly downfield.

-

Coupling: It is coupled to H-4 (³JHH, ortho coupling, 7-9 Hz) and to the fluorine atom (³JHF, ortho coupling, typically 6-10 Hz).[8]

-

Predicted Multiplicity: A doublet of doublets (dd) .

-

-

Aromatic Proton H-4:

-

Position: para to the -CN group and meta to both the -F and -OCH₃ groups.

-

Coupling: This proton is coupled to two neighbors, H-3 and H-5. Since both are ortho couplings (³JHH), their coupling constants should be similar (≈ 7-9 Hz). It is also coupled to the fluorine atom (⁴JHF, meta coupling, typically 2-4 Hz).[4][8]

-

Predicted Multiplicity: If the coupling constants to H-3 and H-5 are nearly identical, the signal will appear as a triplet . This triplet would be further split by the smaller meta coupling to fluorine, resulting in a triplet of doublets (td) . If JH3-H4 and JH4-H5 are sufficiently different, the signal would be a doublet of doublets, further split into a doublet of doublet of doublets (ddd) . For simplicity, a triplet or triplet-like appearance is most probable.

-

Visualization of Key J-Couplings

The following diagram illustrates the primary spin-spin coupling interactions within this compound that determine the signal multiplicities.

Caption: Key H-H (green) and H-F (red) J-coupling interactions in this compound.

Experimental Protocol: Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a self-validating system designed for reliability and reproducibility.

Materials and Equipment

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆, 0.6-0.7 mL[9][10]

-

Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peak can be used for referencing)[10]

-

Equipment: 5 mm NMR tube, Pasteur pipette, small vial, filtration medium (e.g., glass wool plug).[11]

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 10 mg of this compound into a clean, dry vial.

-

Dissolution: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. If TMS is used as an internal standard, it should be pre-dissolved in the solvent.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Complete dissolution is critical for high-resolution spectra.[11]

-

Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube.

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before inserting it into the spectrometer.

NMR Instrument Parameters (400 MHz Example)

-

Experiment: Standard 1D Proton acquisition

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise)

-

Referencing: Calibrate the spectrum using the residual CHCl₃ signal at δ 7.26 ppm.

Spectral Analysis and Data Interpretation

Based on the theoretical predictions, the following table summarizes the expected ¹H NMR data for this compound.

| Signal Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-7 (-OCH₃) | 3H | ~4.0 | singlet (s) | - |

| H-3 | 1H | ~7.5 - 7.7 | doublet of doublets (dd) | ³JH3-H4 ≈ 8.5, ³JH3-F ≈ 7.5 |